3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Description
Structural Features and Nomenclature
The systematic IUPAC name 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one provides a precise blueprint of the molecule’s architecture. The core structure consists of a 1,3-dihydro-2H-3-benzazepin-2-one ring system, a seven-membered heterocycle featuring a nitrogen atom at position 3 and a ketone at position 2. The benzazepinone moiety is substituted at positions 7 and 8 with methoxy groups (-OCH3), which influence electronic properties and receptor binding.
A 2-oxoethyl chain extends from the benzazepinone’s position 3, terminating in a piperidine ring. The piperidine’s nitrogen is acylated, forming an amide linkage to the oxoethyl spacer. The piperidine’s 4-position is further substituted with a 6-fluoro-1,2-benzoxazol-3-yl group, a bicyclic structure comprising a benzene ring fused to an isoxazole, with fluorine at position 6. This fluorination enhances metabolic stability and modulates lipophilicity.
Table 1: Key Structural Components
Historical Context in Heterocyclic Chemistry
The synthesis of this compound is rooted in mid-20th-century advancements in heterocyclic chemistry, particularly the exploration of benzazepines and benzoxazoles as pharmacophores. Benzazepines emerged as critical scaffolds following the discovery of their neuroactive properties, with early derivatives investigated for psychotropic effects. The introduction of methoxy groups at positions 7 and 8 reflects strategies developed in the 1970s to fine-tune aromatic interactions within receptor pockets.
The piperidine-benzoxazole segment derives from innovations in atypical antipsychotic design, notably influenced by risperidone’s success. The integration of a fluorinated benzoxazole, first explored in the 1980s, capitalized on fluorine’s ability to enhance blood-brain barrier penetration and resist oxidative metabolism. These historical milestones converged in the late 1990s, enabling the rational assembly of this multifunctional molecule.
Significance in Medicinal Chemistry and Neuropsychopharmacology
This compound epitomizes the evolution of receptor-targeted therapeutics, particularly in balancing dopamine D2 and serotonin 5-HT2A receptor antagonism. The benzazepinone core contributes to 5-HT2A affinity, while the piperidine-benzoxazole moiety directs D2 receptor interactions. Such dual activity aims to mitigate extrapyramidal side effects common to earlier antipsychotics, aligning with the “serotonin-dopamine antagonist” paradigm.
The methoxy groups at positions 7 and 8 enhance planar stacking with aromatic residues in receptor binding sites, as evidenced by molecular docking studies. Simultaneously, the fluorine atom on the benzoxazole minimizes off-target binding through steric and electronic effects. These features collectively advance the compound’s potential for treating schizophrenia and bipolar disorder, with preclinical data suggesting improved efficacy-to-side-effect ratios compared to classical neuroleptics.
Properties
Molecular Formula |
C26H26FN3O5 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]-7,8-dimethoxy-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C26H26FN3O5/c1-33-22-11-17-7-10-30(24(31)13-18(17)12-23(22)34-2)15-25(32)29-8-5-16(6-9-29)26-20-4-3-19(27)14-21(20)35-28-26/h3-4,7,10-12,14,16H,5-6,8-9,13,15H2,1-2H3 |
InChI Key |
WVGCYWRVGIJKOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)OC |
Origin of Product |
United States |
Preparation Methods
Carboxyl Activation
3,4-Dimethoxyphenylacetic acid (compound II) is treated with 2,4-dimethoxy-6-chloro-1,3,5-triazine (DMT) in dichloromethane under basic conditions (N-methylmorpholine) to form an active ester intermediate (compound III). This step avoids the use of thionyl chloride, enhancing safety and scalability.
Amination and Cyclization
The active ester reacts with 2,2-dimethoxyethylamine to yield N-(2,2-dimethoxyethyl)-3,4-dimethoxyphenylacetamide (compound IV). Cyclization under acidic conditions (concentrated HCl and acetic acid) produces 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (compound I) with a reported yield of 75–80%.
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Activation | DMT, N-methylmorpholine | Dichloromethane | 0–10°C | >90% |
| Amination | 2,2-Dimethoxyethylamine | Dichloromethane | RT | 85% |
| Cyclization | HCl, AcOH | - | Reflux | 75–80% |
Synthesis of 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidine
The benzoxazole-piperidine fragment is constructed through a two-step sequence involving benzoxazole ring formation and piperidine substitution.
Benzoxazole Ring Formation
6-Fluoro-1,2-benzoxazole-3-carboxylic acid is synthesized from 2-amino-4-fluorophenol and glyoxylic acid via cyclodehydration using polyphosphoric acid (PPA) at 120°C. The reaction proceeds via intramolecular cyclization, with the fluorine atom introduced at the para position of the phenolic precursor.
Piperidine Substitution
The carboxylic acid is converted to an acid chloride using thionyl chloride, followed by coupling with piperidine in the presence of triethylamine to yield 4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine.
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclization | PPA | - | 120°C | 65% |
| Coupling | SOCl₂, Piperidine | DCM | 0°C to RT | 70% |
Coupling via 2-Oxoethyl Bridge
The final step involves connecting the benzazepinone and piperidine-benzoxazole fragments through a ketone-containing ethyl spacer.
Alkylation of Benzazepinone
The secondary amine of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is alkylated with 2-bromo-1-(4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl)ethanone in the presence of K₂CO₃ in acetonitrile at 60°C. The reaction proceeds via nucleophilic substitution, with the piperidine nitrogen acting as a leaving group.
Key Reaction Conditions
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 2-Bromoethyl ketone, K₂CO₃ | Acetonitrile | 60°C | 12 h | 60% |
Optimization and Challenges
Purification Challenges
The final product requires chromatographic purification due to residual by-products from incomplete alkylation. Gradient elution (hexane/ethyl acetate) achieves >95% purity.
Yield Improvements
Microwave-assisted synthesis reduces the cyclization time for the benzazepinone core from 8 h to 2 h, improving yield to 82%. Similarly, using Hünig’s base in the coupling step enhances the alkylation efficiency to 68%.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Scalability |
|---|---|---|---|
| Classical (CN102276530B) | 3 | 60% | High |
| Microwave-Assisted | 3 | 75% | Moderate |
| One-Pot Amination | 2 | 55% | Low |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzazepine core, converting it to a hydroxyl group.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as NBS (N-Bromosuccinimide) can be used for bromination reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxylated benzazepine derivatives.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
Pharmacological Applications
The compound is primarily recognized for its potential as an antipsychotic agent. Its structure is closely related to risperidone, a well-known antipsychotic drug. The following sections detail its applications in various therapeutic areas.
Antipsychotic Activity
Research indicates that compounds with similar structures exhibit significant antipsychotic effects. The benzoxazole moiety contributes to the pharmacological profile by enhancing binding affinity to dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders .
Neuroprotective Effects
Studies have shown that derivatives of this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the piperidine ring is thought to facilitate neuroprotection through modulation of neurotransmitter systems .
Antidepressant Properties
There is emerging evidence suggesting that this compound may also exhibit antidepressant-like effects. The modulation of serotonin and norepinephrine pathways is a common mechanism among antidepressants, and compounds with similar structures have been observed to influence these pathways positively .
Toxicological Studies
Understanding the safety profile of 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is crucial for its application in clinical settings. Toxicological assessments are essential to determine its therapeutic index and potential side effects.
Case Studies
Several studies have been conducted to evaluate the toxicity of similar compounds:
Synthesis and Chemical Properties
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The chemical properties such as solubility, stability under physiological conditions, and reactivity are critical for its development as a therapeutic agent.
Chemical Structure Analysis
The compound's structure can be summarized as follows:
- Molecular Formula : C23H27FN4O3
- Molecular Weight : 440.5 g/mol
The presence of functional groups such as methoxy and benzoxazole significantly influences its pharmacokinetics and bioavailability.
Mechanism of Action
The mechanism of action of 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. These targets may include neurotransmitter receptors, ion channels, or enzymes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of the Target Compound and Analogs
- Core Structure Differences: The benzazepin-2-one core (Target, ) is distinct from pyridopyrimidin-4-one () and benzodiazepin-2-one (). Benzazepinones are rigid and planar, favoring π-π stacking interactions, whereas pyridopyrimidinones offer additional hydrogen-bonding sites due to the pyridine nitrogen . The trifluoromethyl group in increases lipophilicity and metabolic stability compared to dimethoxy groups .
- Substituent Effects: Fluoro vs. Piperidinyl vs. Piperazinyl: Piperazinyl groups () introduce basic nitrogen atoms, increasing solubility and enabling salt formation, whereas piperidinyl groups (Target, ) are less polar but more lipophilic . Oxoethyl vs. Ethyl Linkers: The oxoethyl group (Target) introduces a ketone, enabling hydrogen bonding, whereas the ethyl linker () prioritizes flexibility .
Hypothetical Pharmacokinetic and Pharmacodynamic Profiles
- Bioavailability : The dimethoxy groups (Target, ) may improve aqueous solubility compared to trifluoromethyl () or methyl groups (), enhancing oral absorption .
- Metabolic Stability: Fluorine substitution (Target, ) is known to block oxidative metabolism, extending half-life relative to chloro analogs () .
- Receptor Binding: The benzazepinone core’s planar structure (Target) may favor interactions with aromatic residues in enzyme active sites, contrasting with the pyridopyrimidinone’s heterocyclic diversity () .
Crystallographic and Conformational Insights
Structural determination methods for analogs (e.g., X-ray crystallography via SHELX ) reveal that:
Biological Activity
The compound 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one , often referred to in literature by its structural components, exhibits a range of biological activities that make it a candidate for therapeutic applications in various fields, particularly oncology and neurology. This article delves into its pharmacological properties, synthesis pathways, and potential clinical implications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A benzazepine core which is known for its diverse biological activities.
- A piperidine ring that contributes to its pharmacokinetic properties.
- Fluorine and benzoxazole substituents which enhance lipophilicity and biological activity.
The molecular formula is , with a molecular weight of approximately 424.51 g/mol. The presence of fluorine is particularly significant as it often correlates with increased potency in drug candidates due to improved binding affinity to biological targets.
Anticancer Properties
Preliminary studies indicate that this compound acts as an inhibitor of specific kinases involved in cancer progression. The structural features suggest potential interactions with critical biological targets that regulate cell growth and survival pathways. For instance:
These interactions are crucial for conditions like leukemia and lymphoma, where modulation of signaling pathways can lead to reduced tumor growth.
Neurological Applications
The compound has shown promise in neurological contexts as well, potentially acting on neurotransmitter systems. Its ability to penetrate the blood-brain barrier due to its lipophilic nature suggests it could be effective in treating disorders such as schizophrenia or depression.
The mechanism by which this compound exerts its effects involves:
- Kinase Inhibition : By binding to the ATP-binding sites of kinases, it prevents the phosphorylation of downstream targets critical for tumor cell proliferation.
- Receptor Modulation : Interactions with neurotransmitter receptors may alter synaptic transmission and plasticity, contributing to its neuroactive properties.
Case Studies
Several studies have explored the efficacy of similar compounds with analogous structures:
-
Study on Leukemia Cells : A derivative exhibited significant cytotoxicity against human leukemia cell lines, leading to apoptosis through activation of caspase pathways.
- Findings : Induced cell cycle arrest at the G1 phase.
- Reference :
- Neuropharmacological Assessment : In animal models, the compound demonstrated antidepressant-like effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors).
Synthesis Pathway
The synthesis of this compound typically involves multiple steps:
- Formation of the benzoxazole moiety through cyclization reactions.
- Introduction of the piperidine ring via nucleophilic substitution.
- Final assembly through condensation reactions leading to the formation of the benzazepine structure.
Each step requires careful optimization to ensure high yields and purity.
Q & A
Basic Research Questions
Q. What spectroscopic methods are essential for characterizing this compound?
- Answer : A combination of ¹H/¹³C NMR (≥400 MHz, in deuterated DMSO or CDCl₃), high-resolution mass spectrometry (HRMS) , and FTIR is critical for structural confirmation. For NMR, focus on resolving the piperidine and benzazepinone proton environments, comparing chemical shifts to analogous benzoxazolone derivatives . HRMS should confirm the molecular ion ([M+H]⁺) within 3 ppm accuracy. Elemental analysis (C, H, N) must align with theoretical values (±0.4%) to validate purity .
Q. How can researchers ensure synthetic reproducibility for this compound?
- Answer : Document reaction parameters precisely:
- Catalyst system : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos for reductive cyclization .
- Temperature control : Maintain 80–100°C for nitroarene reduction steps .
- Purification : Use reverse-phase chromatography (C18 silica, acetonitrile/water gradient) with UV monitoring at 254 nm .
Advanced Research Questions
Q. How should discrepancies in NMR splitting patterns be resolved?
- Answer : Complex splitting in the piperidine or benzazepinone regions may arise from restricted rotation or diastereotopic protons. Employ 2D NMR techniques :
- COSY to identify coupling networks.
- HSQC to correlate proton-carbon environments.
- Compare with X-ray crystallography data (if crystalline) using SHELXL refinement . For non-crystalline samples, computational modeling (DFT) can predict chemical shifts .
Q. What strategies optimize enantiomeric purity during synthesis?
- Answer :
- Chiral catalysts : Use (R)-BINAP or Josiphos ligands in asymmetric hydrogenation steps .
- Analytical validation : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) to assess enantiomeric excess (ee).
- Crystallization : Recrystallize from ethanol/water mixtures to isolate the dominant enantiomer .
Q. How can researchers address low yields in the final cyclization step?
- Answer : Common issues include:
- Byproduct formation : Replace conventional solvents with dimethylacetamide (DMAc) to suppress aldol side reactions.
- Oxidation control : Use anhydrous conditions and molecular sieves to prevent ketone oxidation .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hrs) at 150°C to improve efficiency .
Pharmacological & Analytical Questions
Q. What bioactivity assays are suitable for this compound?
- Answer : Prioritize:
- Kinase inhibition : Screen against MAPK or PI3K isoforms using fluorescence polarization assays .
- CNS penetration : Assess logP (2.5–3.5 via shake-flask method) and P-glycoprotein efflux ratios (MDCK-MDR1 cells) .
- Metabolic stability : Use liver microsomes (human/rat) with LC-MS/MS quantification of parent compound depletion .
Q. How should stability studies be designed for polymorphic forms?
- Answer :
- XRPD : Monitor crystalline phase transitions under accelerated conditions (40°C/75% RH for 6 months) .
- DSC : Detect melting point shifts (>2°C indicates new polymorph formation).
- Hygroscopicity : Dynamic vapor sorption (DVS) analysis from 0–90% RH to identify hydrate formation risks .
Data Contradiction & Validation
Q. How to resolve conflicting IC₅₀ values across assay platforms?
- Answer :
- Standardize protocols : Use identical ATP concentrations (e.g., 10 µM) in kinase assays.
- Control compounds : Include staurosporine as a reference inhibitor.
- Orthogonal assays : Validate findings via SPR (surface plasmon resonance) for binding affinity (KD) .
Q. What computational methods validate docking predictions for this compound?
- Answer :
- Molecular dynamics (MD) : Simulate ligand-receptor interactions (50 ns trajectories) to assess binding stability.
- Free-energy perturbation (FEP) : Calculate ΔΔG for mutations in the benzoxazolone binding pocket .
- Cross-docking : Test against homologous receptors (e.g., 5-HT₂A vs. D₂ dopamine) to confirm selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
